molecular formula C10H8ClN3 B3029141 2-Chloro-6-phenylpyrimidin-4-amine CAS No. 54994-35-3

2-Chloro-6-phenylpyrimidin-4-amine

Cat. No. B3029141
CAS RN: 54994-35-3
M. Wt: 205.64
InChI Key: WEUHZJARRPBHRH-UHFFFAOYSA-N
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Description

The compound 2-Chloro-6-phenylpyrimidin-4-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various applications in medicinal chemistry and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through several methods. One such method involves the reaction of 2-amino-1,1-dicyanobut-1-ene and 2-amino-1,1-dicyano-2-phenylethene with N,N-dimethylformamide dimethylacetal to yield (N,N-dimethylaminomethylene)amino derivatives. These derivatives can be further converted into 4-amino-5-cyano-6-phenylpyrimidines by treatment with primary aliphatic and aromatic amines, as described in one of the studies .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse. For instance, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds have been determined, revealing conformational differences and multiple molecules within their respective structures. These structures are stabilized by substantial hydrogen-bonding interactions, leading to layer structures within the crystal .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions. For example, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with various amine substitutions has been studied, demonstrating the regioselectivity of the substitution reactions . Additionally, the conversion of 4-chloro-2-phenylpyrimidine into 4-methyl-2-phenyl-s-triazine through a ring-transformation reaction has been investigated, providing insights into the reaction mechanism and the fission of specific bonds in the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using various experimental and theoretical techniques. For instance, a study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a related compound, utilized FT-IR, FT-Raman, NMR, and DFT techniques to investigate the molecular structure, vibrational spectra, and electronic properties. The study also calculated molecular stability, charge distribution, and thermodynamic parameters, which are crucial for understanding the compound's behavior in biological systems .

Scientific Research Applications

Chemical Transformations and Reactions

  • 2-Chloro-6-phenylpyrimidin-4-amine is involved in various chemical transformations. A study revealed that the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine occurs through an addition-elimination mechanism on the C(4) carbon atom (Meeteren & Plas, 2010). This insight is crucial for understanding the reactivity and potential applications of related compounds in synthetic chemistry.

Molecular Structure and Interaction Studies

  • In another study, the crystal and molecular structures of similar compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, were determined, highlighting the significance of conformational differences and hydrogen-bonding interactions in their structures (Odell et al., 2007). These structural insights are important for the development of new materials and pharmaceuticals.

Reaction Mechanisms

  • Research has also focused on understanding the reaction mechanisms involving chloro-phenylpyrimidine derivatives. A study on the mechanism of the reaction of 4‐chloro‐5‐cyano‐6‐phenylpyrimidine showed that its conversion into 4‐amino‐5‐cyano‐6‐phenylpyrimidine follows the ANRORC mechanism, which is significant for synthetic organic chemistry (Valk & Plas, 1973).

Synthetic Applications

  • Further, these compounds are used in synthesizing bioactive compounds. For example, the synthesis and pharmacological screening of di-(phenyl) pyrimidin-2-amines, which includes derivatives of chloro-phenylpyrimidine, have shown significant anti-inflammatory activity (Kumar, Drabu, & Shalini, 2017). This demonstrates their potential in developing new pharmaceutical agents.

Quantum Chemical Calculations

  • The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a compound related to 2-Chloro-6-phenylpyrimidin-4-amine, has been investigated for its structure and properties using quantum chemical calculations (Aayisha et al., 2019). Such studies are crucial for understanding the physicochemical properties of these compounds, which can inform their use in various scientific applications.

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 2-Chloro-6-phenylpyrimidin-4-amine are not available, pyrimidines in general are a focus of ongoing research. They are being explored for their potential in sustainable economic development . The discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes are some of the critical directions for future catalysis research .

properties

IUPAC Name

2-chloro-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-13-8(6-9(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUHZJARRPBHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704387
Record name 2-Chloro-6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-phenylpyrimidin-4-amine

CAS RN

54994-35-3
Record name 2-Chloro-6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Dolšak, K Mrgole, M Sova - Catalysts, 2021 - mdpi.com
Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines. In this study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and …
Number of citations: 3 www.mdpi.com

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